1-methyl-2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a pyrazole ring, and a sulfonyl group
Preparation Methods
The synthesis of 1-methyl-2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The benzodiazole core can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens
Scientific Research Applications
1-methyl-2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the benzodiazole core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The sulfonyl group enhances the compound’s solubility and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar compounds include:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares the pyrazole ring but lacks the benzodiazole core and sulfonyl group.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: This compound has a similar pyrazole ring but features a triazolo-pyridine core instead of a benzodiazole core.
5-Hydroxy-1-methyl-1H-pyrazole: This compound has a hydroxyl group on the pyrazole ring, making it structurally similar but functionally different.
The uniqueness of 1-methyl-2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole lies in its combination of the benzodiazole core, pyrazole ring, and sulfonyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H22N6O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-methyl-2-[5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]benzimidazole |
InChI |
InChI=1S/C18H22N6O2S/c1-21-12-15(7-19-21)27(25,26)24-10-13-8-23(9-14(13)11-24)18-20-16-5-3-4-6-17(16)22(18)2/h3-7,12-14H,8-11H2,1-2H3 |
InChI Key |
GKHUKDPAMCAGCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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